2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde
Description
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole core substituted with a pyridinyl group at the 2-position and a carbaldehyde functional group at the 5-position. The aldehyde group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly for condensation reactions and ligand design. Despite its structural simplicity, its electronic and steric properties are influenced by the conjugation between the pyridinyl and imidazole rings, as well as the electron-withdrawing nature of the aldehyde group .
Properties
CAS No. |
279251-10-4 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) |
InChI Key |
LYPJSZCDOMJXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde typically involves the condensation of pyridine-4-carbaldehyde with an imidazole derivative. One common method involves the use of a palladium-catalyzed one-pot synthesis, where pyridine-4-carbaldehyde reacts with 2-iodoaniline and triethylamine . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Pyridin-4-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinyl and Aldehyde Groups
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (Compound II)
- Structural Differences : Unlike 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde, Compounds I and II (from ) feature a benzaldehyde group connected to pyridinyl via a vinyl linker. This extended conjugation may enhance UV-Vis absorption properties compared to the shorter conjugation in the imidazole-based compound .
- Synthesis: Compounds I and II were synthesized via a solvent-free Knoevenagel reaction, highlighting a green chemistry approach.
- Crystallography: Compound I crystallizes in space group P21/c (a = 12.6674 Å, β = 97.203°), while Compound II adopts P21 (a = 3.85728 Å, β = 91.722°). The absence of crystallographic data for the target compound limits direct comparison .
3-(1H-Imidazol-5-yl)propanoic Acid
- Functional Group Variation: This compound () replaces the aldehyde with a propanoic acid group, increasing hydrophilicity and acidity (pKa ~4-5). In contrast, the aldehyde in the target compound offers nucleophilic reactivity for Schiff base formation .
- Biological Relevance : The carboxylic acid group may enhance binding to metal ions or biological targets, whereas the aldehyde in the target compound could favor covalent interactions or polymerization .
Benzimidazole Derivatives with Triazole-Thiazole Substituents
Compounds such as 9a–9e () incorporate benzimidazole cores linked to triazole-thiazole acetamide groups. Key differences include:
- The target compound’s simpler structure may prioritize synthetic versatility over target-specific interactions .
- Synthesis : These derivatives require multi-step reactions involving click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas the target compound’s synthesis (if similar to ) might involve fewer steps .
Research Findings and Implications
- Reactivity : The aldehyde group in the target compound offers advantages in Schiff base formation, whereas carboxylic acid derivatives (e.g., ) are better suited for ionic interactions.
- Structural Design : Compounds with extended conjugation (e.g., ) may exhibit superior optoelectronic properties, while bulkier derivatives () could prioritize pharmacological activity.
Biological Activity
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.
Chemical Structure
The compound features a pyridine ring and an imidazole moiety, which are known to contribute to its biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing that it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results suggested that the compound's structure allows it to interact effectively with bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic .
Anti-inflammatory Activity
Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives, including 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde. The study concluded that modifications to the imidazole ring significantly enhanced antimicrobial potency .
- Anticancer Mechanism Exploration : Another research effort investigated the mechanisms behind the anticancer effects of this compound. It was found to activate caspase pathways leading to apoptosis in cancer cells, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
